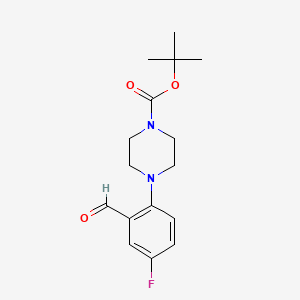

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

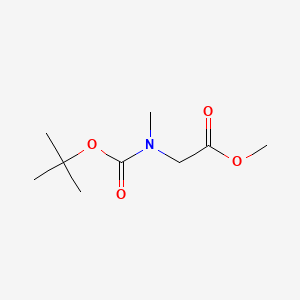

“Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It has a molecular formula of C16H21FN2O3 .

Synthesis Analysis

This compound was prepared using a modified Bruylants approach . The synthesis involved the generation of a pharmacologically useful core, which required the determination of the crystal structure for this compound .

Molecular Structure Analysis

The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two Nitrogen atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .

Chemical Reactions Analysis

The synthesis of this compound involved a modified Bruylants approach . This approach captures a trapped iminium as the corresponding α-amino nitrile. In a subsequent reaction, the α-amino nitrile transiently forms an iminium that is then trapped with excess Grignard reagent .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.4 g/mol . The exact mass and monoisotopic mass are 304.17869263 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 .

科学的研究の応用

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate: A Comprehensive Analysis:

Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. It can be used to create a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of applications in medicinal chemistry and drug development .

Pharmaceutical Research

Derivatives of piperazine are key intermediates in the synthesis of biologically active compounds such as crizotinib, an anticancer drug. The tert-butyl group in the compound can be used to protect the piperazine moiety during chemical reactions, which is crucial in multi-step drug synthesis .

Crystallography

The tert-butyl group can influence the crystal packing patterns in solid-state chemistry studies. Understanding these interactions can lead to the development of new materials with desired properties .

作用機序

Target of Action

Similar compounds such as n-boc piperazine derivatives have shown a wide spectrum of biological activities, suggesting that they interact with various macromolecules .

Mode of Action

The conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules . This suggests that the compound might interact with its targets through hydrogen bonding and other intermolecular forces.

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s water solubility and capacity for the formation of hydrogen bonds suggest that it may have good bioavailability .

Result of Action

Similar compounds have shown antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that the compound may have diverse molecular and cellular effects.

特性

IUPAC Name |

tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQLHUZVZHDBHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470544 |

Source

|

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

CAS RN |

697305-53-6 |

Source

|

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)